Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate
Overview
Description
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate is a useful research compound. Its molecular formula is C11H12NNaO3S and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Studies in Polymer Interactions
Research on indole derivatives, including compounds similar to Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate, has shown their interaction with synthetic polyelectrolytes using UV absorption and fluorescence spectroscopy. This interaction was investigated in systems like tryptamine‐poly(styrene sulfonate) and showed significant effects on fluorescence quenching and new absorption in the UV spectrum (Zimerman, Cosa, & Previtali, 1990).
Catalyst in Organic Synthesis
Compounds structurally related to this compound have been used in organic chemistry, such as triphenylphosphine-m-sulfonate with carbon tetrabromide, serving as catalysts for Friedel–Crafts alkylation of indoles with carbonyl compounds to produce bis(indolyl)alkanes (Huo, Sun, Wang, Jia, & Chang, 2013).
Gas Dehumidification Membranes
Research on sodium sulfonate-functionalized polymers derived from compounds like Bisphenol A, which are structurally related to this compound, has indicated their potential as gas dehumidification membrane materials. These materials exhibit excellent thermal stability and good mechanical properties, alongside a high selectivity for water vapor over nitrogen (Liu, Wang, & Chen, 2001).
Synthesis of Indolyl Sulfones
In a study focusing on the C3-sulfonylation of indoles using sodium arenesulfinates under mild conditions, researchers demonstrated the successful synthesis of indolyl sulfones. This process highlights the versatility of indole derivatives in chemical synthesis (Du & Liu, 2016).
Desert Restoration Applications
A study on sodium lignin sulfonate, a compound related in function to this compound, showed its potential in desert restoration. When combined with water, it stabilizes sand and provides a medium for plant growth. It was also found to be an efficient draw solute in forward osmosis to extract water from impaired sources (Duan, Litwiller, Choi, & Pinnau, 2014).
Mixed Micelle Studies
Studies have explored the properties of mixed micelles formed by compounds like sodium cumene sulfonate in combination with other surfactants. These studies offer insights into the behavior of surfactants and their applications in various fields, such as pharmaceuticals and material science (Padalkar, Gaikar, & Aswal, 2009).
Safety and Hazards
Properties
IUPAC Name |
sodium;2,3,3-trimethylindole-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSLTESEMMTYMX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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